Potency Differentiation: 2.3-Fold Superior GSK-3α/β Inhibition Compared to SB-415286
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid (as SB-216763) demonstrates a 2.3-fold higher potency for GSK-3α/β inhibition compared to its closest functional analog, SB-415286 . Both compounds are ATP-competitive inhibitors, but SB-216763 achieves an IC50 of 34 nM, whereas SB-415286 has an IC50 of 78 nM . This potency advantage is critical for experiments requiring robust target engagement at lower compound concentrations, minimizing off-target effects.
| Evidence Dimension | GSK-3α/β Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 34 nM (SB-216763) |
| Comparator Or Baseline | SB-415286 (IC50 = 78 nM) |
| Quantified Difference | 2.3-fold more potent (34 nM vs 78 nM) |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
This potency differential is directly relevant for procurement when selecting a tool compound for GSK-3 inhibition studies, allowing for lower effective concentrations and potentially improved selectivity windows in cellular assays.
